molecular formula C29H30N4O3S B2865291 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide CAS No. 1115433-34-5

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide

Cat. No.: B2865291
CAS No.: 1115433-34-5
M. Wt: 514.64
InChI Key: UOOWMAMWYBQUSR-UHFFFAOYSA-N
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Description

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Moiety: This step involves the coupling of the quinazolinone core with a benzamide derivative, often using coupling reagents such as EDCI or DCC.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more reduced analogs.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the benzamide moiety may contribute to binding affinity and specificity, while the functional groups can modulate the compound’s activity and selectivity. Detailed studies would be required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzamide: A simpler benzamide derivative with different functional groups.

    Quinazolinone derivatives: Compounds with a similar core structure but varying substituents.

    Benzylamine derivatives: Compounds with a benzylamine moiety and different functional groups.

Uniqueness

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide is unique due to its combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its specific arrangement of the quinazolinone core, benzamide moiety, and other substituents sets it apart from other similar compounds.

Properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-19(2)31-27(35)23-14-12-22(13-15-23)17-33-28(36)24-6-4-5-7-25(24)32-29(33)37-18-26(34)30-16-21-10-8-20(3)9-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOWMAMWYBQUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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